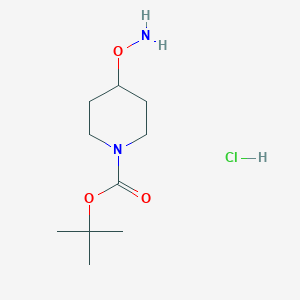
Chlorhydrate de 3-aminophtalhydrazide
Vue d'ensemble
Description
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie analytique : Amélioration de l'imagerie par spectrométrie de masse
Le chlorhydrate de luminol est utilisé pour améliorer l'imagerie par spectrométrie de masse (MALDI-MSI). Il agit comme une matrice qui facilite l'ionisation et la détection de petites molécules, améliorant ainsi la qualité de l'imagerie et élargissant les domaines d'application du MALDI-MSI .
Mécanisme D'action
Target of Action
The primary target of Luminol is the iron present in hemoglobin . It is also used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting .
Mode of Action
Luminol exhibits chemiluminescence, a property that allows it to emit a blue glow when mixed with an appropriate oxidizing agent . This reaction is particularly useful in forensic science for the detection of trace amounts of blood at crime scenes .
Biochemical Pathways
The chemiluminescence of Luminol is triggered by the presence of an oxidant. Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator . In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water .
Pharmacokinetics
It is known that luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water .
Result of Action
The result of Luminol’s action is the emission of a blue glow that can be seen in a darkened room . The glow only lasts about 30 seconds, but can be documented photographically .
Action Environment
The action of Luminol is influenced by environmental factors such as the presence of oxidizing agents and catalysts . Oxidizing agents capable of initiating this particular reaction are Nitrogen dioxide, PAN, hydrogen peroxide, ozone, and other atmospheric oxidants . The reaction is also dependent on the presence of a catalyst, often an iron or periodate compound .
Analyse Biochimique
Biochemical Properties
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly in chemiluminescence. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of luminol in the presence of hydrogen peroxide, resulting in light emission . This reaction is widely used in immunoassays and other diagnostic applications. Additionally, 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride can interact with metal ions such as copper and iron, enhancing its chemiluminescent properties .
Cellular Effects
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its chemiluminescent reaction . This oxidative stress can lead to changes in gene expression and activation of stress response pathways. Furthermore, 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride has been shown to affect cellular metabolism by altering the redox state of cells .
Molecular Mechanism
The molecular mechanism of 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride involves its oxidation by hydrogen peroxide in the presence of a catalyst, such as HRP or metal ions . This oxidation leads to the formation of an excited state intermediate, which emits light as it returns to the ground state. The binding interactions with HRP or metal ions facilitate the oxidation process, enhancing the chemiluminescent reaction . Additionally, the compound can inhibit or activate specific enzymes involved in oxidative stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride can change over time. The compound is relatively stable under recommended storage conditions but can degrade when exposed to light and air . Over time, the chemiluminescent intensity may decrease due to the degradation of the compound. Long-term exposure to 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride can lead to sustained oxidative stress in cells, potentially affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At high doses, it can induce toxicity, leading to oxidative damage and inflammation in tissues . Threshold effects have been observed, where a specific dosage range triggers a marked increase in oxidative stress and cellular damage .
Metabolic Pathways
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play roles in detoxifying reactive oxygen species . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of cellular metabolites .
Transport and Distribution
Within cells and tissues, 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its chemiluminescent effects . Transporters and binding proteins may facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress response . Post-translational modifications, such as phosphorylation, can affect its activity and function by altering its localization within the cell .
Propriétés
IUPAC Name |
5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHUENIUEDOXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647385 | |
| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-64-3 | |
| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)
